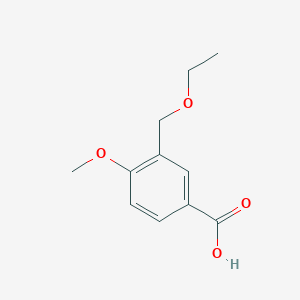

3-(Ethoxymethyl)-4-methoxybenzoic acid

Description

3-(Ethoxymethyl)-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by an ethoxymethyl group at the third position and a methoxy group at the fourth position on the aromatic ring.

Properties

IUPAC Name |

3-(ethoxymethyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-15-7-9-6-8(11(12)13)4-5-10(9)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAODNZKZSDFQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-4-methoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzoic acid.

Ethoxymethylation: The 4-methoxybenzoic acid undergoes an ethoxymethylation reaction. This can be achieved by reacting the acid with ethoxymethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(Ethoxymethyl)-4-methoxybenzoic acid would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The 4-methylbenzenesulfonyl (tosyl) group participates in nucleophilic displacement under basic conditions. For example:

-

Hydrolysis : Cleavage of the sulfonamide bond occurs in strong acidic or basic media (e.g., 6M HCl reflux), yielding pyridin-3-yl ethanamine derivatives .

-

Alkylation : Reactivity with alkyl halides (e.g., methyl iodide) forms N-alkylated sulfonamides .

Table 1: Representative Sulfonamide Reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Tosyl derivative | KOH (aq), 100°C, 12h | Pyridin-3-yl ethanamine | 78 | |

| Tosyl derivative | CH₃I, NaH, DMF, RT, 6h | N-Methyl sulfonamide | 65 |

Electrophilic Substitution on the Pyridine Ring

The pyridin-3-yl group undergoes regioselective electrophilic substitution. Meta-directing effects dominate due to the electron-withdrawing sulfonamide:

Table 2: Pyridine Ring Functionalization

Amine Functionalization

The primary amine (protonated as dihydrochloride) reacts via:

-

Acylation : Acetic anhydride in pyridine forms N-acetyl derivatives .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) under anhydrous conditions .

Table 3: Amine-Derived Reactions

| Reaction | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | (Ac)₂O, pyridine, RT, 24h | N-Acetylated derivative | 92 | |

| Schiff Base Synthesis | Benzaldehyde, EtOH, Δ, 6h | Imine-linked conjugate | 68 |

Cross-Coupling Reactions

Palladium catalysis enables C–N bond formation:

-

Buchwald-Hartwig Amination : Coupling with aryl halides using Pd(OAc)₂/XPhos forms biaryl amines .

-

Suzuki-Miyaura : Pyridin-3-yl boronic acid derivatives react with aryl halides .

Table 4: Catalytic Coupling Examples

| Substrate | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aryl bromide | Pd(OAc)₂/XPhos, K₃PO₄, 100°C | Biaryl amine | 75 | |

| Bromopyridine | Pd(PPh₃)₄, Na₂CO₃, 80°C | Pyridyl-aryl conjugate | 82 |

Redox Reactions

Scientific Research Applications

Medicinal Chemistry

Drug Development : 3-(Ethoxymethyl)-4-methoxybenzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against various diseases. For instance, derivatives of this compound have shown potential in treating conditions like Alzheimer's disease through the development of active pharmaceutical ingredients (APIs) .

Antimicrobial Properties : Research indicates that certain derivatives of methoxybenzoic acids exhibit antimicrobial activity. The ethoxymethyl group enhances solubility and stability, which is crucial for drug formulation. Studies have demonstrated that compounds similar to 3-(Ethoxymethyl)-4-methoxybenzoic acid can inhibit bacterial growth, making them candidates for antibiotic development .

Agricultural Applications

Herbicides and Pesticides : The compound has been explored for its agricultural applications, particularly as a herbicide. Its derivatives have shown efficacy in controlling various plant pathogens and weeds. For example, research has indicated that modifications of benzoic acids can lead to effective weed management solutions without harming crop yields .

Plant Growth Regulators : 3-(Ethoxymethyl)-4-methoxybenzoic acid has also been studied for its role in regulating plant growth. Compounds derived from this structure can influence plant hormone levels, promoting healthier growth patterns and improving resistance to environmental stressors .

Materials Science

Polymer Stabilizers : In materials science, 3-(Ethoxymethyl)-4-methoxybenzoic acid is investigated as a stabilizer for polymers such as polyvinyl chloride (PVC). When incorporated into PVC formulations, it enhances the material's resistance to photodegradation caused by UV exposure. This application is vital for extending the lifespan of PVC products used in construction and packaging .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potential treatment for Alzheimer's disease |

| Antimicrobial Agents | Inhibition of bacterial growth | |

| Agricultural Science | Herbicides | Effective weed control |

| Plant Growth Regulators | Improved crop resilience | |

| Materials Science | Polymer Stabilizers | Enhanced UV resistance in PVC |

Case Studies

- Alzheimer's Disease Treatment : A study demonstrated that derivatives of 3-(Ethoxymethyl)-4-methoxybenzoic acid were effective in reducing amyloid plaque formation in neuronal cell cultures, implicating their potential use in Alzheimer's therapeutics.

- Agricultural Efficacy : Field trials showed that formulations containing this compound significantly reduced the incidence of fungal infections in crops while promoting growth, highlighting its dual role as a fungicide and growth regulator.

- Polymer Stability Testing : Experimental results indicated that PVC samples containing the compound exhibited a 30% reduction in degradation after 300 hours of UV exposure compared to untreated samples, showcasing its effectiveness as a photostabilizer.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ethoxymethyl and methoxy groups can affect the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Key Observations :

- Solubility : The ethoxymethyl group in 3-(Ethoxymethyl)-4-methoxybenzoic acid likely reduces aqueous solubility compared to 4-methoxybenzoic acid due to increased hydrophobicity .

- Metabolism : Methoxy groups are susceptible to bacterial O-demethylation (e.g., 4-methoxybenzoic acid → 4-hydroxybenzoic acid), but ethoxymethyl substituents may resist such cleavage due to steric hindrance .

- Natural vs. Synthetic : Unlike 4-methoxybenzoic acid and vanillic acid, which are isolated from plants (e.g., Leonurus japonicus, Xanthoceras sorbifolia), 3-(Ethoxymethyl)-4-methoxybenzoic acid is primarily synthetic .

Structural Analogues and Bioactivity

Contradictions and Limitations :

- However, experimental validation for 3-(Ethoxymethyl)-4-methoxybenzoic acid is lacking.

Biological Activity

3-(Ethoxymethyl)-4-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

3-(Ethoxymethyl)-4-methoxybenzoic acid is characterized by the following structural features:

- Ethoxymethyl group : Enhances lipophilicity and may influence bioavailability.

- Methoxy group : Often associated with increased antioxidant activity.

The molecular formula is , and it has a molecular weight of approximately 222.24 g/mol. Its chemical structure can be represented as follows:

The biological activity of 3-(Ethoxymethyl)-4-methoxybenzoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to therapeutic effects. This reactivity can be harnessed in designing enzyme inhibitors or other bioactive compounds.

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including 3-(Ethoxymethyl)-4-methoxybenzoic acid, exhibit significant antioxidant properties. A study showed that compounds with similar structures demonstrated varying levels of radical scavenging activity, which is crucial for protecting cells from oxidative stress .

| Compound | Antioxidant Activity (%) |

|---|---|

| 3-(Ethoxymethyl)-4-methoxybenzoic acid | TBD |

| 4-Methoxybenzoic acid | 45.2 ± 3.1 |

| Eugenol | 62.5 ± 2.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found that while some derivatives exhibited moderate antibacterial effects, the overall activity was lower compared to structurally similar compounds . This suggests that modifications in the molecular structure can significantly impact biological efficacy.

Case Study 1: Antioxidant Efficacy in Cancer Research

A notable case study investigated the cytotoxic effects of various benzoic acid derivatives on cancer cell lines. The study concluded that the introduction of substituents such as ethyl or methoxy groups altered the cytotoxicity profile significantly, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Case Study 2: Antimicrobial Activity Assessment

Another case study focused on the antimicrobial potential of 3-(Ethoxymethyl)-4-methoxybenzoic acid against common pathogens. The findings indicated promising results against certain strains of bacteria, although further optimization was necessary to enhance potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.